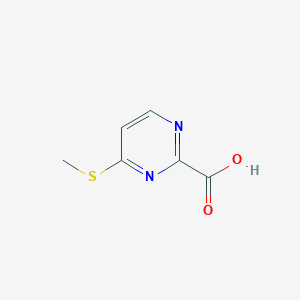

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid

描述

Historical development and significance in heterocyclic chemistry

The historical development of pyrimidine chemistry traces back to the early nineteenth century, establishing the foundation for understanding compounds like this compound. The first pyrimidine derivative, alloxan, was originally prepared in 1818 by Luigi Valentino Brugnatelli through nitric acid oxidation of uric acid, marking the beginning of systematic pyrimidine research. However, the first laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was eventually prepared by Gabriel and Colman in 1900 through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The significance of methylsulfanyl-substituted pyrimidines emerged much later in the twentieth century as researchers began exploring the introduction of sulfur-containing substituents into heterocyclic systems. The methylsulfanyl group was chosen for its hydrophobic and bulky properties, along with unique electronic characteristics that could enhance molecular interactions with biological targets. This particular substitution pattern has proven valuable in structure-based drug design, where the methylsulfanyl group provides specific hydrophobic interactions with protein residues. The development of this compound represents a convergence of classical pyrimidine chemistry with modern synthetic methodologies, allowing for precise placement of functional groups to achieve desired chemical and biological properties. The carboxylic acid functionality at the 2-position adds another dimension of chemical reactivity, enabling further derivatization and potential salt formation for improved solubility characteristics.

Structural classification and nomenclature systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, incorporating multiple systematic naming approaches. According to the Hantzsch-Widman nomenclature system, developed by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, the compound can be systematically named by combining appropriate prefixes that denote the type and position of heteroatoms with suffixes that determine ring size and degree of unsaturation. The pyrimidine ring system itself is classified as a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, making it one of the three diazines alongside pyrazine and pyridazine. The systematic International Union of Pure and Applied Chemistry name follows the format of locants plus prefix plus suffix, where the nitrogen atoms receive priority in numbering, and substituents are numbered to achieve the lowest possible numerical assignments.

The structural classification of this compound places it within multiple overlapping categories of chemical taxonomy. As a pyrimidine derivative, it belongs to the broader class of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of the carboxylic acid functional group classifies it among pyrimidinecarboxylic acids and derivatives, a recognized compound classification within exposome databases. The methylsulfanyl substituent introduces sulfur functionality, creating a thioether linkage that adds to the compound's chemical complexity. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CSC1=NC(=NC=C1)C(=O)O, clearly indicating the connectivity and arrangement of all atoms within the molecule. This structural representation facilitates database searches and computational modeling studies, essential tools in modern chemical research.

Position of this compound within pyrimidine derivative taxonomy

Within the comprehensive taxonomy of pyrimidine derivatives, this compound occupies a specific niche characterized by its unique substitution pattern and functional group arrangement. The compound belongs to the broader classification of pyrimidines and pyrimidine derivatives, which encompasses a vast array of naturally occurring and synthetic compounds with diverse biological activities. More specifically, it falls under the subcategory of pyrimidinecarboxylic acids and derivatives, distinguished by the presence of carboxyl functionality attached to the pyrimidine ring system. This classification is particularly relevant for understanding the compound's chemical behavior, as carboxylic acid groups impart specific acidic properties and enable formation of salts, esters, and amide derivatives.

The methylsulfanyl substitution pattern places this compound among sulfur-containing pyrimidine derivatives, a group that has gained significant attention in medicinal chemistry research. Unlike simple alkyl or aryl substituents, the methylsulfanyl group introduces unique electronic effects through sulfur's ability to participate in both sigma and pi bonding interactions. This electronic characteristic distinguishes methylsulfanyl-substituted pyrimidines from other pyrimidine derivatives and contributes to their particular biological activities. The positioning of substituents is crucial for biological activity, with the 2- and 4-positions on the pyrimidine ring being particularly important for molecular recognition and binding interactions with biological targets. Research has demonstrated that pyrimidine derivatives can easily interact with enzymes, genetic materials, and cellular components due to their structural similarity to naturally occurring nucleotide bases.

The taxonomic classification also considers the compound's relationship to other biologically relevant pyrimidines. Natural pyrimidine bases including cytosine, thymine, and uracil serve as fundamental building blocks of nucleic acids, while synthetic derivatives like barbiturates and antiviral agents represent important therapeutic classes. This compound represents a synthetic modification that maintains the core pyrimidine structure while introducing functionalities that may enhance selectivity, potency, or pharmacokinetic properties. This strategic modification approach reflects modern medicinal chemistry principles where natural scaffolds are systematically modified to optimize therapeutic potential while minimizing unwanted effects.

Pyrimidine scaffold importance in chemical and biological research

The pyrimidine scaffold has emerged as an elite heterocyclic leitmotif in drug discovery, representing one of the most valuable structural frameworks in pharmaceutical research. This importance stems from pyrimidine's fundamental role as a component of nucleic acids, where it serves as the core structure for cytosine, thymine, and uracil bases that are essential for deoxyribonucleic acid and ribonucleic acid function. The natural occurrence of pyrimidines in biological systems enables derivatives like this compound to interact readily with enzymes, genetic materials, and other cellular components, making them attractive candidates for therapeutic development. Research has consistently demonstrated that pyrimidine-containing compounds exhibit diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.

The structural versatility of the pyrimidine scaffold allows for extensive chemical modifications while maintaining the core heterocyclic framework that is recognized by biological systems. Pyrimidine serves as a raw material for the synthesis of many different heterocyclic compounds and as a parent substance for drug production. The ring system's electronic properties, characterized by two nitrogen atoms at positions 1 and 3, create specific binding sites and electronic distribution patterns that can be fine-tuned through strategic substitution. Modern structure-based drug design approaches have leveraged these properties to develop highly selective and potent therapeutic agents, with methylsulfanyl-substituted pyrimidines showing particular promise due to their unique hydrophobic and electronic characteristics.

Contemporary research has revealed that pyrimidine derivatives demonstrate significant potential across multiple therapeutic areas. Anticancer research has identified numerous pyrimidine-based compounds with promising antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colorectal carcinoma. The development of pyrimidine-5-carbonitrile compounds as adenosine triphosphate-mimicking epidermal growth factor receptor tyrosine kinase inhibitors exemplifies the scaffold's utility in targeting specific molecular pathways. Additionally, pyrimidine derivatives have shown effectiveness as antimicrobial agents, with some compounds demonstrating activity against bacterial strains including Streptococcus faecium, Lactobacillus casei, and Pediococcus cerevisiae. The continuing evolution of pyrimidine-based therapeutics, as evidenced by the growing number of Food and Drug Administration-approved drugs incorporating this scaffold, underscores its enduring importance in pharmaceutical research and development.

属性

IUPAC Name |

4-methylsulfanylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPCYIHYOPAJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methylthiol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another approach includes the use of 2-{[bis(methylsulfanyl)methylidene]amino}acetate as a starting material, which undergoes cyclocondensation reactions to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid has been investigated for its antimicrobial properties. Pyrimidine derivatives are known for their efficacy against various microbial infections, including bacteria and fungi. The presence of the methylsulfanyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with microbial targets .

2. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes or receptors involved in tumor progression. Pyrimidines have been widely studied for their role in cancer therapeutics, making this compound a candidate for further exploration in this area .

3. Anti-inflammatory Effects

Pyrimidines are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory mediators may offer therapeutic benefits in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The methylsulfanyl group can participate in nucleophilic substitution, allowing for the introduction of other functional groups.

- Esterification and Amidation : The carboxylic acid group can undergo typical acid-base reactions, facilitating the formation of esters or amides .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Anticancer Research : In vitro studies indicated that this compound inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), supporting its role as a lead compound in anticancer drug development .

- Inflammatory Response Modulation : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

作用机制

The mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid (CAS: Unavailable, ) Structure: Methyl (-CH₃) at position 4, sulfanyl (-SH) at position 2, and carboxylic acid at position 5. The sulfanyl group (-SH) is more nucleophilic than methylsulfanyl (-SCH₃), making it prone to oxidation . Molecular Weight: 170.19 g/mol (identical to the target compound).

2-(Phenylthio)pyrimidine-4-carboxylic Acid () Structure: Phenylthio (-SPh) at position 2 and carboxylic acid at position 3. The electron-withdrawing nature of the phenyl group may reduce nucleophilicity at the sulfur atom compared to methylsulfanyl . Synthesis: Derived from 2-chloropyrimidine-4-carboxylic acid via nucleophilic aromatic substitution with thiophenol .

Functional Group Modifications

Methyl 2-(Methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5, )

- Structure : Methyl ester (-COOCH₃) at position 4 and methylthio (-SCH₃) at position 2.

- Key Differences : Esterification of the carboxylic acid improves membrane permeability but reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids). This derivative is a precursor for hydrolysis to the free acid .

- Molecular Weight : 184.21 g/mol.

5-Amino-2-(Methylthio)pyrimidine-4-carboxylic Acid (CAS: 100130-05-0, ) Structure: Amino (-NH₂) at position 5, methylthio at position 2, and carboxylic acid at position 4. Key Differences: The amino group introduces hydrogen-bonding capacity, enhancing interactions with polar targets. This modification increases molecular weight to 185.20 g/mol .

Complex Derivatives in Drug Discovery

4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid (CAS: 477854-70-9, )

- Structure : Bulky 2,4-dichlorophenylsulfanyl at position 4 and phenyl at position 2.

- Key Differences : The dichlorophenyl group enhances hydrophobicity and steric hindrance, likely influencing target selectivity in enzyme inhibition. Molecular weight (377.25 g/mol ) is significantly higher than the target compound .

Ethyl 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()

- Structure : Ethyl ester at position 5, dichlorophenylsulfanyl at position 4, and methylsulfanyl at position 2.

- Key Differences : The ester and dichlorophenyl groups enhance lipophilicity, favoring blood-brain barrier penetration. Molecular weight: 388.29 g/mol .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | logP* | pKa (COOH) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Methylsulfanyl)-2-carboxylic acid (1126-44-9) | 170.19 | 1.2 | ~2.3 | -SCH₃, -COOH |

| 4-Methyl-2-sulfanyl-5-carboxylic acid | 170.19 | 0.8 | ~2.5 | -CH₃, -SH, -COOH |

| 2-(Phenylthio)-4-carboxylic acid | 216.25 | 2.5 | ~2.1 | -SPh, -COOH |

| Methyl 2-(methylthio)-4-carboxylate (64224-67-5) | 184.21 | 1.8 | N/A | -SCH₃, -COOCH₃ |

*logP estimated using ChemSpider data .

生物活性

4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, with the CAS number 1211589-74-0, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound's structural features, particularly the methylsulfanyl and carboxylic acid groups, contribute to its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Target Interaction

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase-2 (COX-2), which is crucial in inflammatory pathways. The IC50 value for COX-2 inhibition has been reported at approximately 0.04 μmol, comparable to the standard drug celecoxib .

- Antitumor Activity : Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. For instance, it demonstrated an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells .

Biological Activities

The compound's biological activities can be categorized into several key areas:

Anticancer Properties

Research has highlighted the effectiveness of this compound against various cancer cell lines:

- Breast Cancer : Induces apoptosis and inhibits proliferation in MDA-MB453 cells.

- Lung and Liver Cancer : Exhibited notable activity against A549 and HepG2 cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit COX-2 activity:

- In Vivo Studies : Demonstrated significant reduction in carrageenan-induced paw edema in rat models, indicating its efficacy as an anti-inflammatory agent .

Antimicrobial Activity

This compound has also shown antimicrobial properties:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfanyl group enhances its lipophilicity, improving bioavailability and interaction with microbial targets .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Functional Group Influence : The positioning of the methylsulfanyl group relative to the carboxylic acid significantly affects its reactivity and binding affinity to biological targets. Variations in substituents can lead to enhanced potency against specific diseases .

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on different cancer cell lines.

- Findings : The compound showed a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects in animal models.

- Findings : Significant reductions in edema were observed, supporting its potential use as an anti-inflammatory therapeutic agent.

Research Findings Summary Table

常见问题

Q. What are the common synthetic routes for 4-(methylsulfanyl)pyrimidine-2-carboxylic acid, and what reaction conditions optimize yield?

A typical approach involves condensation of pyrimidine precursors with methylsulfanyl groups under catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are used for cyclization and functionalization steps. Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent oxidation of the methylsulfanyl group . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar pyrimidine ring and carboxylate geometry are confirmed by bond angles (e.g., C–S–C ≈ 100°) and intermolecular hydrogen bonding patterns. Synchrotron radiation or Mo/Kα X-ray sources achieve resolutions < 0.8 Å . Complementary techniques like FT-IR and NMR (¹H/¹³C) verify functional groups (e.g., S–CH₃ at ~2.5 ppm in ¹H NMR) .

Q. What spectroscopic methods are critical for characterizing intermediates during synthesis?

LC-MS tracks reaction progress by identifying intermediates (e.g., methylsulfanyl adducts). High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) with mass accuracy < 5 ppm. UV-Vis spectroscopy monitors conjugation effects, with λₐᵦₛ ~260 nm for pyrimidine rings .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the coordination chemistry of this compound with transition metals?

The sulfur atom in the methylsulfanyl group acts as a soft Lewis base, forming stable complexes with d⁸/d¹⁰ metals (e.g., Cu(II), Mn(II)). X-ray studies show bidentate binding via the pyrimidine N and carboxylate O, creating distorted octahedral geometries. Stability constants (log β) range from 8.2–10.5, depending on pH and counterions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fukui indices suggest the C2 position is electrophilic, favoring SNAr reactions. Solvent effects (e.g., DMSO polarity) are modeled using the PCM approach .

Q. How do structural analogs (e.g., 4-chloro-5-fluoro derivatives) affect biological activity, and what assays validate this?

Substituting the methylsulfanyl group with halogens (Cl, F) enhances antimicrobial activity. MIC assays against S. aureus show a 4-fold increase in potency (MIC = 8 µg/mL vs. 32 µg/mL for the parent compound). Molecular docking reveals improved binding to dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (40–85%) arise from competing side reactions (e.g., oxidation to sulfone derivatives). Kinetic studies using in-situ IR spectroscopy identify optimal reagent stoichiometry (1:1.2 for pyrimidine:methylsulfanyl precursor) and reaction times (<6 hours) to suppress byproducts .

Methodological Challenges

Q. How is enantiomeric purity ensured during asymmetric synthesis of derivatives?

Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers (Rₛ > 1.5). Circular dichroism (CD) spectra correlate absolute configuration, while NOESY NMR confirms spatial arrangements of substituents .

Q. What strategies mitigate degradation during long-term storage?

Lyophilization under argon preserves stability (>24 months at -20°C). Accelerated degradation studies (40°C/75% RH) show <5% decomposition when stored with desiccants (silica gel). LC-MS/MS detects major degradants (e.g., carboxylate decarboxylation products) .

Q. How are metal complexes of this compound analyzed for antioxidant properties?

DPPH radical scavenging assays (IC₅₀ = 12–45 µM) and ferric reducing antioxidant power (FRAP) tests quantify activity. EPR spectroscopy identifies radical intermediates, while cyclic voltammetry reveals redox potentials (E₁/₂ ≈ 0.3–0.5 V vs. Ag/AgCl) correlated with metal-ligand charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。